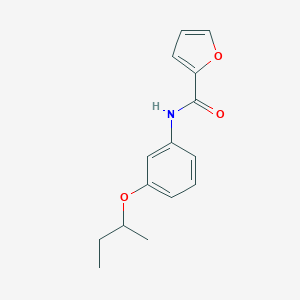

N-(3-sec-butoxyphenyl)-2-furamide

Description

N-(3-sec-Butoxyphenyl)-2-furamide is a synthetic organic compound featuring a 2-furamide core linked to a 3-sec-butoxyphenyl group via an amide bond. This structure combines the electron-rich aromatic furan ring with a bulky sec-butoxy substituent, which may influence solubility, metabolic stability, and target binding.

Properties

Molecular Formula |

C15H17NO3 |

|---|---|

Molecular Weight |

259.3 g/mol |

IUPAC Name |

N-(3-butan-2-yloxyphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C15H17NO3/c1-3-11(2)19-13-7-4-6-12(10-13)16-15(17)14-8-5-9-18-14/h4-11H,3H2,1-2H3,(H,16,17) |

InChI Key |

LRCJVWPPZCUVEQ-UHFFFAOYSA-N |

SMILES |

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |

Canonical SMILES |

CCC(C)OC1=CC=CC(=C1)NC(=O)C2=CC=CO2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

Enzyme Inhibition

- QR2 Inhibition: NMDPEF (a melatonin-related 2-furamide) inhibits quinone oxidoreductase 2 (QR2), preventing oxidative stress in paraquat poisoning models (EC₅₀ = 1 μM) .

- RAS Inhibition: N-(2-quinolinyl)-2-furamide disrupts KRAS-effector interactions, showing promise in oncology (IC₅₀ = 10 μM) .

- Mitochondrial Permeability Transition : Hydantoin-furamide hybrids inhibit Ca²⁺-induced mitochondrial swelling (50% inhibition at 50 μM), comparable to cyclosporine A .

Metabolic Effects

Challenges :

- Low yields (45–51%) in acylation reactions suggest steric hindrance from bulky substituents (e.g., sec-butoxy) may further reduce efficiency .

- Purification often requires column chromatography (MeOH/DCM gradients), complicating scale-up .

Structural and Functional Insights

Spectroscopic Characterization

- ¹H-NMR : Aromatic protons in 2-furamides resonate at δ 7.73–8.17 ppm, while sec-butoxy methyl groups appear at δ 0.86–0.91 ppm (triplet, J = 7–8 Hz) .

- MS : Molecular ion peaks ([M+H]⁺) for analogs range from 327.4 to 355.4 Da, consistent with incremental alkyl chain additions .

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups: Benzoyl or quinolinyl substituents enhance target binding via π-π stacking or hydrogen bonding .

- Lipophilic Groups : sec-Butoxy or hexyl chains may improve blood-brain barrier penetration, as seen in NMDPEF’s neuroprotective effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.